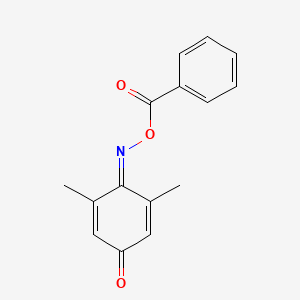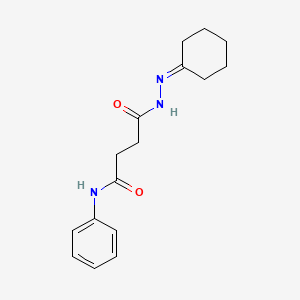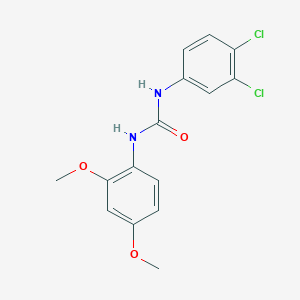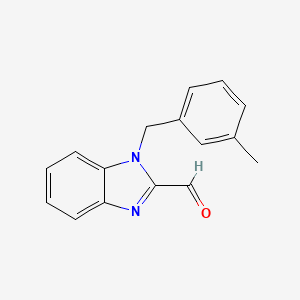![molecular formula C13H10FN5S B5694804 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine, also known as FPTP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FPTP is a pyridine-based compound that contains a tetrazole ring and a thiomethyl group.
Applications De Recherche Scientifique
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine has been reported to have potential applications in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a promising target for the treatment of type 2 diabetes and obesity. This compound has also been reported to inhibit the growth of cancer cells, making it a potential anticancer agent. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine involves the inhibition of PTP1B activity. PTP1B is an enzyme that regulates insulin signaling, and its inhibition can improve insulin sensitivity and glucose metabolism. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory properties of this compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to have anti-inflammatory effects in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine in lab experiments include its specificity for PTP1B inhibition, its potential as an anticancer agent, and its anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further study to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine. One potential direction is to further investigate its potential as a treatment for type 2 diabetes and obesity. Another direction is to study its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the development of more potent and selective PTP1B inhibitors based on the structure of this compound is a promising avenue for future research.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its inhibition of PTP1B activity, anticancer properties, and anti-inflammatory effects make it a promising target for further study. However, further research is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine involves the reaction of 4-fluorophenylhydrazine with 2-bromo-5-(methylthio)pyridine in the presence of sodium azide and copper(I) iodide. The resulting product is then treated with potassium hydroxide to form this compound. This synthesis method has been reported in a research article by Liu et al. (2017).
Propriétés
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5S/c14-10-4-6-12(7-5-10)19-13(16-17-18-19)20-9-11-3-1-2-8-15-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZMJIYPDQCKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)





![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)
![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)
![4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)